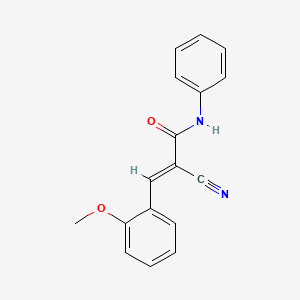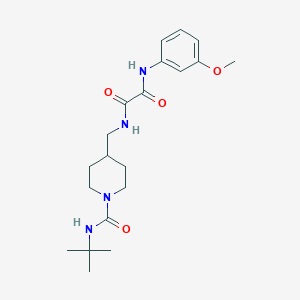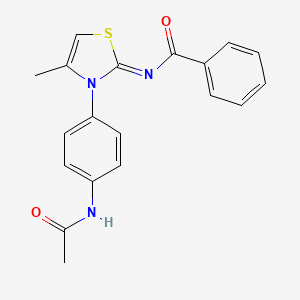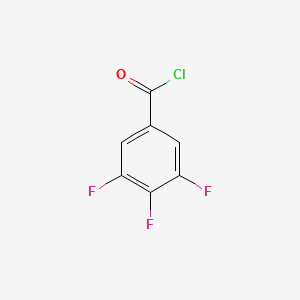
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学的研究の応用
Optical and Material Properties
Research on structurally simple 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, has revealed their distinct optical properties due to their unique face-to-face stacking mode. These compounds exhibit luminescent properties that are influenced by their crystalline structure and molecular interactions. The study by Qing‐bao Song et al. (2015) highlighted the green luminescence of these compounds and their potential in optical applications (Qing‐bao Song et al., 2015).
Synthesis and Characterization
The synthesis and characterization of new acrylamide derivatives for corrosion inhibition on copper in nitric acid solutions have been explored, showcasing the potential of these compounds in materials science and engineering. Ahmed Abu-Rayyan et al. (2022) investigated the efficacy of certain synthetic acrylamide derivatives as corrosion inhibitors, demonstrating their mixed-type inhibition properties and potential applications in protecting metals from corrosion (Ahmed Abu-Rayyan et al., 2022).
Polymer Science
The development of new polyamides and polyimides using diamine derivatives related to (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide has shown significant advancements in polymer science. Chin-Ping Yang and Jiun-Hung Lin (1995) synthesized aromatic polyamides and polyimides with high thermal stability and solubility in polar solvents, indicating their potential for use in high-performance materials (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Liquid Crystalline Properties
The synthesis and investigation of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails have been carried out, showing how molecular alignments can be tuned by simple mechanical perturbations. This research by X. Kong and B. Tang (1998) highlights the potential of these materials in the development of responsive and adaptive materials (X. Kong & B. Tang, 1998).
Catalysis and Hydrogenation
The highly selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media, as reported by Yong Wang et al. (2011), demonstrates the catalytic potential of materials derived from or related to (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide. This research underscores the application of these compounds in chemical synthesis and industrial processes, showing a way to achieve high selectivity and conversion rates under mild conditions (Yong Wang et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-11H,1H3,(H,19,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYVXEGXDKEWJR-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)
![7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2663087.png)


![3-(4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidin-6-yl)propan-1-ol](/img/structure/B2663093.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2663094.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2663095.png)
![2,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2663096.png)
![2,4-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2663100.png)